molecular formula C10H7ClF3N3 B13606163 5-(4-chloro-3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine

5-(4-chloro-3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B13606163
M. Wt: 261.63 g/mol
InChI Key: KFQBXXXPGQTQEX-UHFFFAOYSA-N
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Description

5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a chloro and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often require the use of a base, such as sodium ethoxide, and an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7ClF3N3

Molecular Weight

261.63 g/mol

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C10H7ClF3N3/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8/h1-4H,(H3,15,16,17)

InChI Key

KFQBXXXPGQTQEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)Cl

Origin of Product

United States

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